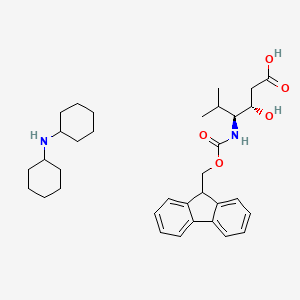

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate

Descripción general

Descripción

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:

Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Ester: The protected amino acid is then esterified using dicyclohexylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control.

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of the free amino acid.

Aplicaciones Científicas De Investigación

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Studied for its role in protein engineering and modification.

Medicine: Investigated for potential therapeutic applications due to its ability to modify peptides and proteins.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of this compound involves the protection and deprotection of amino groups in peptides. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective modification of peptides. This property is exploited in solid-phase peptide synthesis, where the compound helps in the stepwise construction of peptides.

Comparación Con Compuestos Similares

Similar Compounds

Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as a protecting group.

Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate is unique due to its Fmoc protecting group, which offers stability under acidic conditions and easy removal under basic conditions. This makes it particularly useful in peptide synthesis compared to Boc and Cbz protecting groups, which have different stability profiles and removal conditions.

Actividad Biológica

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate, commonly referred to as Fmoc-protected amino acid derivative, is a compound notable for its applications in peptide synthesis and potential therapeutic uses. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Fmoc Group : A widely used protecting group in peptide synthesis that facilitates the selective modification of amino acids.

- Cyclohexylamine Component : Imparts unique properties influencing biological interactions.

Molecular Formula : C34H48N2O5

Molecular Weight : 564.8 g/mol

CAS Number : 204316-10-9

The primary biological activity of this compound is attributed to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for the formation of peptide bonds without premature reactions. Upon completion of synthesis, the Fmoc group can be removed under basic conditions, regenerating the free amino group for further reactions.

1. Peptide Synthesis

The compound is extensively utilized in solid-phase peptide synthesis (SPPS), where it serves as a crucial intermediate. The ability to protect and subsequently deprotect functional groups enhances the efficiency and specificity of peptide assembly.

2. Protein Engineering

Research indicates that derivatives like Dicyclohexylamine can influence protein folding and stability. This property is vital in developing proteins with desired functionalities for therapeutic applications.

3. Potential Therapeutic Uses

Studies suggest that compounds with similar structures may exhibit bioactivity against various targets, including enzymes involved in metabolic pathways. For instance, the cyclohexyl group has been linked to modulating ATPase activity in P-glycoprotein, a significant efflux transporter implicated in drug resistance .

Case Study 1: ATPase Inhibition

A study investigated the ATPase inhibitory effects of cyclohexyl-containing compounds. The presence of the cyclohexyl group was found to significantly enhance inhibition potency with IC50 values as low as 0.1 μM . This finding underscores the potential of Dicyclohexylamine derivatives in developing drugs targeting multidrug resistance.

Case Study 2: Peptide Therapeutics Development

Research into Fmoc-protected amino acids has shown their application in synthesizing bioactive peptides with therapeutic potential. For example, modifications using this compound have led to peptides that exhibit enhanced binding affinity to specific receptors involved in disease pathways .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Primary Application | Notable Features |

|---|---|---|---|

| Dicyclohexylamine (Fmoc derivative) | 564.8 g/mol | Peptide Synthesis | Fmoc protection |

| Cyclohexyl analogs | Varies | Drug Development | ATPase modulation |

| Other Fmoc-protected amino acids | Varies | Peptide Synthesis | Versatile protection strategies |

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5.C12H23N/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26);11-13H,1-10H2/t19-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGVAORCLAAAF-RQBPZYBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373230 | |

| Record name | (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204316-10-9 | |

| Record name | (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.